molecular formula C30H22N2O4 B215931 2-(4-Methylphenyl)-2-oxo-1-phenylethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

2-(4-Methylphenyl)-2-oxo-1-phenylethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Cat. No. B215931
M. Wt: 474.5 g/mol
InChI Key: LNPNKSXPIIMVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-2-oxo-1-phenylethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MOB-015 or M-5, and it has been found to have a variety of interesting properties that make it useful for a range of different applications.

Mechanism of Action

The mechanism of action of MOB-015 is not fully understood, but it is believed to involve the binding of the compound to Aβ aggregates. This binding results in a change in the fluorescence properties of the compound, which can be detected using fluorescence spectroscopy. The exact nature of the binding interaction between MOB-015 and Aβ aggregates is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MOB-015 are not well characterized, as most of the research on this compound has focused on its potential applications as a research tool. However, some studies have suggested that MOB-015 may have some cytotoxic effects on certain cell lines, although the significance of these findings is not yet clear.

Advantages and Limitations for Lab Experiments

One of the main advantages of MOB-015 for lab experiments is its high sensitivity and specificity for Aβ aggregates. This makes it a valuable tool for the detection and quantification of these aggregates in biological samples. However, MOB-015 also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to perform the fluorescence measurements.

Future Directions

There are many potential future directions for research on MOB-015. Some of the most promising areas of investigation include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Development of new and improved fluorescent probes based on the structure of MOB-015.
3. Investigation of the binding mechanism between MOB-015 and Aβ aggregates to better understand the underlying biology of Alzheimer's disease.
4. Exploration of the potential use of MOB-015 as a diagnostic tool for other protein aggregation diseases.
5. Investigation of the cytotoxic effects of MOB-015 on different cell lines to better understand its potential toxicity and safety profile.
In conclusion, MOB-015 is a fascinating compound with a range of potential applications in scientific research. Its high sensitivity and specificity for Aβ aggregates make it a valuable tool for the detection and quantification of these aggregates in biological samples, and there are many promising future directions for research on this compound.

Synthesis Methods

The synthesis of MOB-015 involves the reaction of 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid with 2-(4-methylphenyl)-2-oxo-1-phenylethyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MOB-015 as a white crystalline solid.

Scientific Research Applications

MOB-015 has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves its potential use as a fluorescent probe for the detection of amyloid beta (Aβ) aggregates. Aβ aggregates are known to be a hallmark of Alzheimer's disease, and the development of a reliable and sensitive probe for their detection could have significant implications for the diagnosis and treatment of this disease.

properties

Product Name

2-(4-Methylphenyl)-2-oxo-1-phenylethyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

Molecular Formula

C30H22N2O4

Molecular Weight

474.5 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate

InChI

InChI=1S/C30H22N2O4/c1-20-12-14-21(15-13-20)26(33)27(22-8-4-2-5-9-22)35-30(34)25-18-16-24(17-19-25)29-32-31-28(36-29)23-10-6-3-7-11-23/h2-19,27H,1H3

InChI Key

LNPNKSXPIIMVBQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C4=NN=C(O4)C5=CC=CC=C5

Origin of Product

United States

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